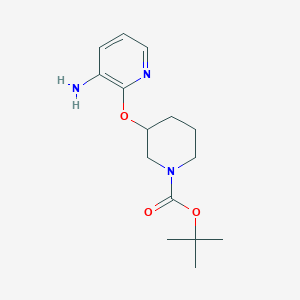

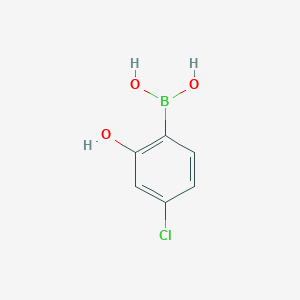

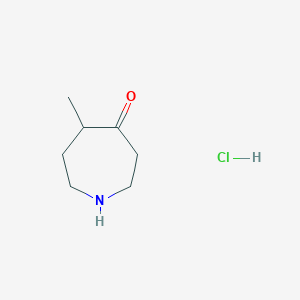

![molecular formula C9H8BrN3O2 B1429130 Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate CAS No. 1427376-40-6](/img/structure/B1429130.png)

Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds, such as 1,2,4-triazolo[1,5-a]pyridines, has been reported in the literature . These methods could potentially be adapted for the synthesis of “Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate”.

Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not detailed in the search results .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Researchers have synthesized novel series of polynuclear pyrido and thiazolo triazolo pyridines starting from related ethyl carboxylate compounds. These compounds were then characterized by elemental analysis and spectral data to deduce their structures. Such research lays the groundwork for further exploration of their biological activities and potential applications in medicinal chemistry (El‐Kazak & Ibrahim, 2013).

Antimicrobial Activity

The antimicrobial activity of synthesized compounds related to Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate has been evaluated, showing promising results against various microbial strains. This highlights the potential of these compounds as leads for the development of new antimicrobial agents (El‐Kazak & Ibrahim, 2013).

Tuberculostatic Activity

Structural analogs of this compound have been synthesized and evaluated for their tuberculostatic activity. This research provides insight into the structure-activity relationships necessary for the development of effective antituberculous agents, indicating the importance of the triazolopyrimidine core for biological activity (Titova et al., 2019).

Herbicidal Activity

Compounds prepared by condensation of a triazolopyridine compound with an aryl amine, including derivatives of this compound, have shown excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This suggests their potential use in agricultural applications to control unwanted plants (Moran, 2003).

Green Chemistry Applications

Recent research has introduced new additives for the eco-friendly synthesis of this compound derivatives. This approach is based on green chemistry principles, using less hazardous materials and aiming for high yields and recyclability of catalysts. Such methodologies highlight the importance of sustainable practices in chemical synthesis (Khaligh et al., 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are crucial in the signaling pathways of various cytokines and growth factors . The compound binds to the active sites of these enzymes, inhibiting their activity and thereby modulating the downstream signaling pathways. This interaction is essential for its potential therapeutic applications in treating diseases like cancer and autoimmune disorders .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting the activity of JAK1 and JAK2, leading to altered gene expression and cellular metabolism . This compound can induce apoptosis in cancer cells by disrupting the signaling pathways that promote cell survival and proliferation. Additionally, it has been observed to modulate the immune response by affecting the signaling pathways of cytokines, which are critical for immune cell function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active sites of JAK1 and JAK2 enzymes . This binding inhibits the phosphorylation of these enzymes, preventing the activation of downstream signaling molecules such as STAT (Signal Transducer and Activator of Transcription) proteins . By inhibiting this pathway, the compound can reduce the expression of genes involved in cell proliferation and survival, thereby exerting its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the activity of JAK1 and JAK2 without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and immunosuppression . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into inactive metabolites . These metabolites are then excreted through the kidneys. The compound’s interaction with metabolic enzymes can also affect the levels of other metabolites, potentially leading to changes in metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in target tissues . This distribution is crucial for its therapeutic effects, as it ensures that the compound reaches the sites of action in sufficient concentrations .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its activity, as it allows the compound to interact with its target enzymes and exert its effects on cellular processes .

Propiedades

IUPAC Name |

ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-11-7-4-3-6(10)5-13(7)12-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUZDMLVJWWDRAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN2C=C(C=CC2=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1427376-40-6 | |

| Record name | ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

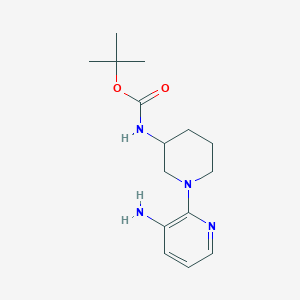

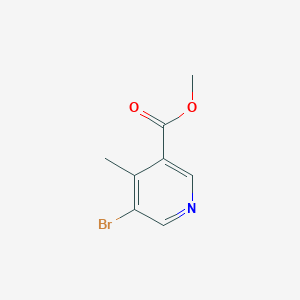

![3,6-dibromo-9-{4-[(2-ethylhexyl)oxy]phenyl}-9H-carbazole](/img/structure/B1429049.png)

![example 31 (24) [WO2012005227]](/img/structure/B1429059.png)